molecular formula C14H15NO2 B2391715 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone CAS No. 339014-73-2

3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone

Cat. No.: B2391715
CAS No.: 339014-73-2
M. Wt: 229.279
InChI Key: AMXKWFOFMGEWAA-UHFFFAOYSA-N
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Description

3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is an organic compound that features a pyrrole ring attached to a phenoxy group, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone typically involves the reaction of 2-(1H-pyrrol-1-yl)phenol with 2-butanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(1H-pyrrol-2-yl)phenoxy]-2-butanone
  • 3-[2-(1H-pyrrol-3-yl)phenoxy]-2-butanone
  • 3-[2-(1H-pyrrol-4-yl)phenoxy]-2-butanone

Uniqueness

3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is unique due to the position of the pyrrole ring, which influences its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2-pyrrol-1-ylphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11(16)12(2)17-14-8-4-3-7-13(14)15-9-5-6-10-15/h3-10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXKWFOFMGEWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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